4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-methyl group and a pyrrolidin-2-ylmethyl group bearing a phenylsulfonyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide may also interact with various biological targets.
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, can help in obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by its spatial orientation, which could be affected by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment to the Benzamide Core: The final step involves coupling the pyrrolidin-2-ylmethyl group to the benzamide core, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methyl group on the benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound may serve as a probe to study biological pathways involving sulfonyl and amide functionalities.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: shares similarities with other sulfonyl-containing benzamides and pyrrolidine derivatives.
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Lacks the 4-methyl group but has similar structural features.
4-methyl-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the phenylsulfonyl group but retains the core structure.
Uniqueness
The unique combination of the 4-methyl group, phenylsulfonyl moiety, and pyrrolidin-2-ylmethyl group in this compound provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-16(12-10-15)19(22)20-14-17-6-5-13-21(17)25(23,24)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKKUMYNRAVURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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